N-{6-fluorospiro[3.3]heptan-2-yl}benzamide
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Overview
Description
N-{6-fluorospiro[33]heptan-2-yl}benzamide is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-fluorospiro[3.3]heptan-2-yl}benzamide typically involves a multi-step process. One common method starts with the preparation of the spirocyclic intermediate, which is then subjected to fluorination and subsequent amide formation. The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{6-fluorospiro[3.3]heptan-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or spirocyclic derivatives.
Scientific Research Applications
N-{6-fluorospiro[3.3]heptan-2-yl}benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-{6-fluorospiro[3.3]heptan-2-yl}benzamide involves its interaction with specific molecular targets. The fluorine atom in the spirocyclic structure plays a crucial role in enhancing the compound’s binding affinity to its targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{6-chlorospiro[3.3]heptan-2-yl}benzamide
- N-{6-bromospiro[3.3]heptan-2-yl}benzamide
- N-{6-methylspiro[3.3]heptan-2-yl}benzamide
Uniqueness
N-{6-fluorospiro[3.3]heptan-2-yl}benzamide stands out due to the presence of the fluorine atom, which imparts unique properties such as increased metabolic stability and enhanced binding affinity. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
CAS No. |
2715119-71-2 |
---|---|
Molecular Formula |
C14H16FNO |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
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